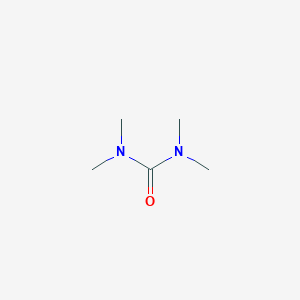
1,1,3,3-Tetramethylurea
Cat. No. B151932
Key on ui cas rn:
632-22-4
M. Wt: 116.16 g/mol
InChI Key: AVQQQNCBBIEMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08759359B2
Procedure details


A solution of 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (0.63 g, 2.2 mmol) (this material contained sodium chloride from the previous step) in N,N-dimethylformamide (6 mL) was treated with N,N-diisopropylethylamine (1.9 mL, 11 mmol) followed by O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate and stirred at 20° C. for 5 min. The reaction mixture was treated with N,O-dimethylhydroxylamine hydrochloride (0.28 g, 2.8 mmol) and stirred at 20° C. for 2 h. The reaction mixture was poured into saturated sodium bicarbonate (100 mL) and extracted with ethyl acetate (100 mL). The aqueous phase was separated, saturated with sodium chloride, and extracted with additional ethyl acetate (100 mL). The combined organic extracts were washed with brine (100 mL), dried with sodium sulfate, filtered, and concentrated to a crude oil. Purification by flash column chromatography gave the desired product that also contained N,N-dimethylformamide and tetramethyl urea. This material was diluted with ethyl acetate (100 mL), washed with water (50 mL) and brine (20 mL), dried with sodium sulfate, filtered, and concentrated to give 0.55 g of the desired product as a white solid. The aqueous layer, which still contained desired product, was concentrated and the resultant residue was purified by preparative LCMS to give an additional 42 mg of the desired product. The total amount isolated was 0.59 g (91%). LCMS for C11H13BrN3O2 (M+H)+: m/z=298.0, 300.0.
Name
3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Quantity
0.63 g
Type
reactant
Reaction Step One



Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.28 g
Type
reactant
Reaction Step Five



Name

Name
Identifiers


|
REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[N:7]2[C:8]([CH3:12])=[CH:9][CH:10]=[CH:11][C:6]2=[N:5][C:4]=1[C:13]([OH:15])=O.[Cl-].[Na+].C(N(CC)C(C)C)(C)C.F[P-](F)(F)(F)(F)F.[N:34]1([O:43][C:44]([N:48]([CH3:50])[CH3:49])=[N+:45]([CH3:47])[CH3:46])[C:38]2C=CC=CC=2N=N1.Cl.CNOC.C(=O)(O)[O-].[Na+]>CN(C)C=O>[Br:2][C:3]1[N:7]2[C:8]([CH3:12])=[CH:9][CH:10]=[CH:11][C:6]2=[N:5][C:4]=1[C:13]([N:34]([O:43][CH3:44])[CH3:38])=[O:15].[CH3:46][N:45]([CH3:47])[C:44](=[O:43])[N:48]([CH3:50])[CH3:49] |f:0.1,2.3,5.6,7.8,9.10|
|
Inputs


Step One
|
Name
|
3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
|
|
Quantity
|
0.63 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.BrC1=C(N=C2N1C(=CC=C2)C)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
1.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
|
Step Five
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
|
Quantity
|
0.28 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNOC
|
Step Six
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Seven
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 20° C. for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 20° C. for 2 h
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was separated, saturated with sodium chloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with additional ethyl acetate (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a crude oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash column chromatography
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(N=C2N1C(=CC=C2)C)C(=O)N(C)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(N(C)C)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
